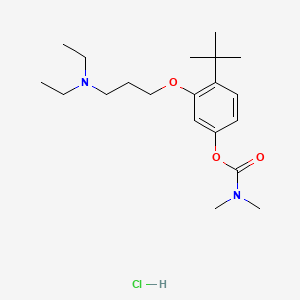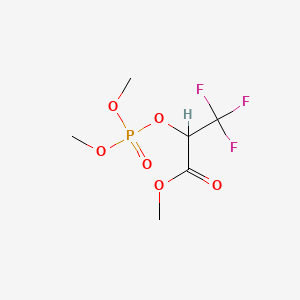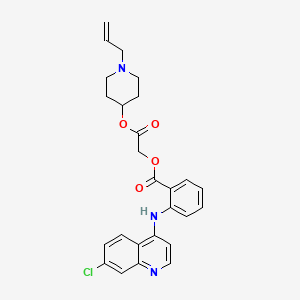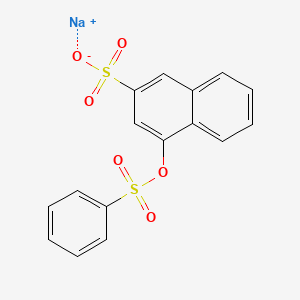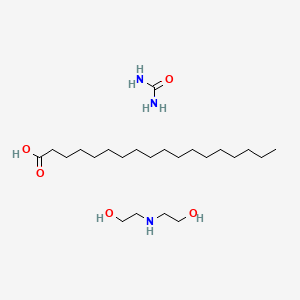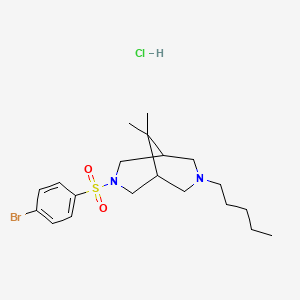
3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(331)nonane, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a diazabicyclononane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride typically involves multiple steps. The initial step often includes the formation of the diazabicyclononane core, followed by the introduction of the bromophenyl and sulfonyl groups. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Applications De Recherche Scientifique
3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The diazabicyclononane core provides structural stability and influences the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((4-Chlorophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride
- 3-((4-Methylphenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride
Uniqueness
3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.
Propriétés
Numéro CAS |
120482-72-6 |
|---|---|
Formule moléculaire |
C20H32BrClN2O2S |
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
3-(4-bromophenyl)sulfonyl-9,9-dimethyl-7-pentyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C20H31BrN2O2S.ClH/c1-4-5-6-11-22-12-16-14-23(15-17(13-22)20(16,2)3)26(24,25)19-9-7-18(21)8-10-19;/h7-10,16-17H,4-6,11-15H2,1-3H3;1H |
Clé InChI |
HDCUVVLAURERDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=C(C=C3)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


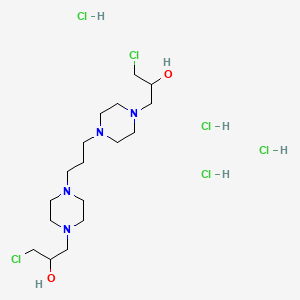
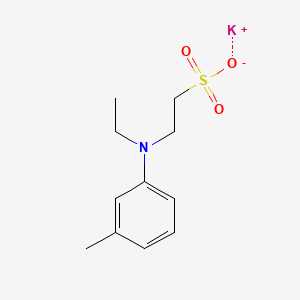

![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
